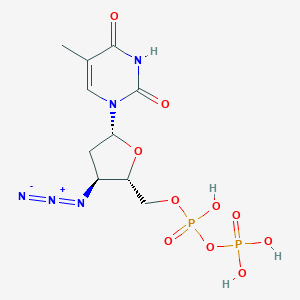
Zidovudine diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zidovudine diphosphate is a synthetic nucleoside analogue that was developed in the 1980s as a potential treatment for HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV/AIDS. Zidovudine diphosphate is a prodrug that is converted to its active form, zidovudine triphosphate, in the body. The active form inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV.
Mécanisme D'action
Zidovudine diphosphate inhibits the reverse transcriptase enzyme by acting as a chain terminator. The drug is incorporated into the growing viral DNA chain, but lacks the 3'-OH group required for further extension of the chain. This results in premature termination of the viral DNA synthesis and ultimately leads to the inhibition of HIV replication.
Biochemical and Physiological Effects:
Zidovudine diphosphate has been shown to reduce the viral load and increase the CD4+ T cell counts in HIV-infected individuals. However, the drug can also have adverse effects on the bone marrow, resulting in anemia and neutropenia. Zidovudine diphosphate can also cause mitochondrial toxicity, leading to muscle weakness and wasting.
Avantages Et Limitations Des Expériences En Laboratoire
Zidovudine diphosphate has several advantages for laboratory experiments, including its well-established mechanism of action and its availability as a commercial drug. However, the drug can be expensive and may have limited solubility in aqueous solutions. In addition, the use of zidovudine diphosphate in laboratory experiments may be restricted due to ethical considerations and the need for appropriate safety precautions.
Orientations Futures
There are several future directions for the research on zidovudine diphosphate. One area of focus is the development of new nucleoside analogues with improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms of HIV resistance to zidovudine diphosphate and other antiretroviral drugs. In addition, zidovudine diphosphate may have potential applications in the treatment of other viral infections, such as hepatitis B and C.
Méthodes De Synthèse
Zidovudine diphosphate is synthesized by the reaction of the nucleoside precursor, 3'-azido-3'-deoxythymidine (AZT), with pyrophosphate. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under anhydrous conditions. The resulting product is purified by column chromatography and characterized by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Zidovudine diphosphate has been extensively studied in the laboratory and in clinical trials for its antiretroviral activity against HIV. It has also been used as a tool in various research studies to investigate the molecular mechanisms of HIV replication and the development of drug resistance. In addition, zidovudine diphosphate has been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.
Propriétés
Numéro CAS |
106060-89-3 |
|---|---|
Nom du produit |
Zidovudine diphosphate |
Formule moléculaire |
C10H15N5O10P2 |
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
Clé InChI |
QOYVAFWJURKBJG-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Autres numéros CAS |
106060-89-3 |
Synonymes |
3'-azido-3'-deoxythymidine 5'-diphosphate AZTDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
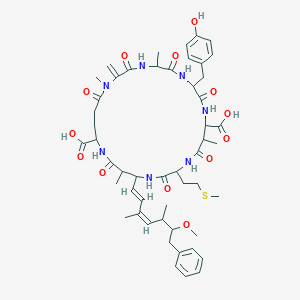

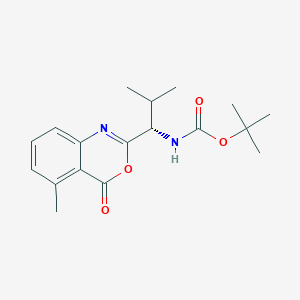


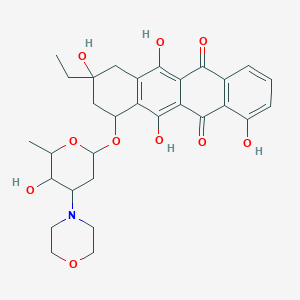
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
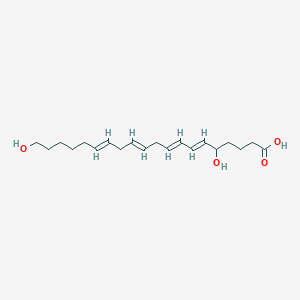

![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)

![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)